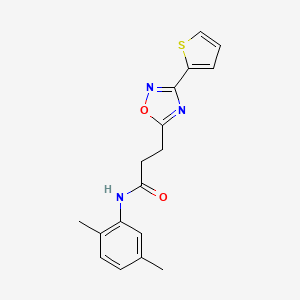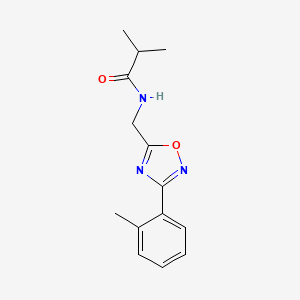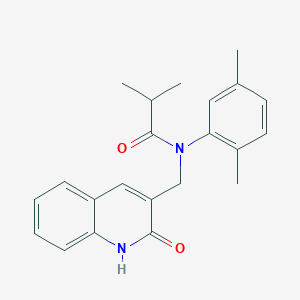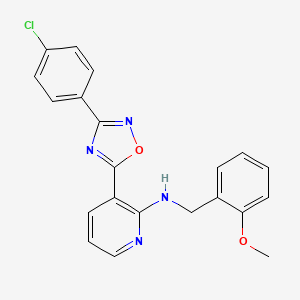
N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DPOP is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a propanamide group.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it is believed that N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may exert its effects through the modulation of intracellular signaling pathways and the inhibition of specific enzymes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the growth of cancer cells and induce apoptosis. N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to exhibit antioxidant and anti-inflammatory properties. In addition, N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to bind to metal ions and act as a fluorescent probe for their detection.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is its versatility in various scientific research applications. N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit potent biological activity, making it a promising drug candidate. Additionally, N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit excellent fluorescent properties, making it a useful tool for analytical chemistry. However, one of the limitations of N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively complex synthesis method, which may limit its availability for some scientific research applications.
未来方向
There are several future directions for the scientific research on N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the further investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Another potential direction is the development of novel materials using N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a building block. Additionally, the use of N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe for the detection of metal ions could be further explored. Finally, the development of new and more efficient synthesis methods for N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide could expand its availability for scientific research applications.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a multistep process that begins with the preparation of the oxadiazole and thiophene rings. The oxadiazole ring is synthesized by reacting hydrazine hydrate with 2,5-dimethylphenyl isocyanate, followed by cyclization with a carboxylic acid derivative. The thiophene ring is synthesized by reacting 2-bromothiophene with sodium hydride and potassium tert-butoxide. The two rings are then coupled with the propanamide group using a palladium-catalyzed coupling reaction.
科学研究应用
N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use as a building block in the synthesis of novel materials. In analytical chemistry, N-(2,5-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-6-12(2)13(10-11)18-15(21)7-8-16-19-17(20-22-16)14-4-3-9-23-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCDLIPHACNDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)


![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7686909.png)